molecular formula C11H9ClF3N3O B13031884 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13031884
M. Wt: 291.66 g/mol
InChI Key: BVNIGTZPIMMMLV-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a tetrahydrobenzofuro[3,2-D]pyrimidine core

Preparation Methods

The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H9ClF3N3O

Molecular Weight

291.66 g/mol

IUPAC Name

4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H9ClF3N3O/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18)

InChI Key

BVNIGTZPIMMMLV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=NC(=N3)N)Cl

Origin of Product

United States

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